N-cyclododecylpyridine-3-carboxamide
Description
N-Cyclododecylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclododecyl group attached to the amide nitrogen. This bulky aliphatic substituent distinguishes it from simpler pyridine carboxamides, conferring unique physicochemical properties such as enhanced lipophilicity and steric hindrance. The compound’s structure comprises a pyridine ring with a carboxamide group at the 3-position, where the cyclododecyl moiety modulates solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-cyclododecylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-18(16-11-10-14-19-15-16)20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15,17H,1-9,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWGDSKLDMNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylpyridine-3-carboxamide typically involves the
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- The cyclododecyl group in the target compound drastically increases molecular weight and lipophilicity compared to smaller substituents (e.g., cyclopentyl or H ). This may reduce aqueous solubility but improve membrane permeability.
- Halogenated analogs (e.g., 6-chloro-N-(3-chlorophenyl) ) exhibit stronger intermolecular interactions (e.g., halogen bonding), favoring enzyme inhibition.
- Functional groups like nitro (e.g., in ) or acetyl (e.g., N-acetyl derivatives ) enhance reactivity or pharmacokinetic profiles.
Solubility and Stability Trends
Data from pyridinecarboxamide derivatives and analogs suggest:
- Aqueous Solubility : Decreases with larger aliphatic substituents (e.g., cyclododecyl vs. cyclopentyl).
- Thermal Stability : Higher molecular weight compounds (e.g., cyclododecyl) may exhibit higher melting points but require empirical validation.
- Chemical Reactivity : Electron-withdrawing groups (e.g., nitro , chloro ) increase electrophilicity, impacting synthetic versatility.
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